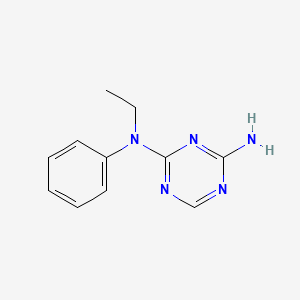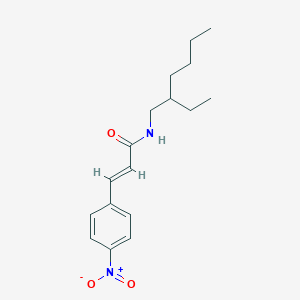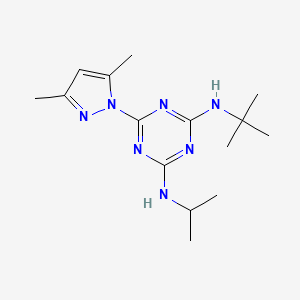![molecular formula C15H23N3O4S B5320143 N-(4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide CAS No. 915873-64-2](/img/structure/B5320143.png)
N-(4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, also known as N-(4-(2-methoxyethylamino)phenylsulfonyl)-N-(1-piperidinyl)carboxamide or MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
MP-10 exerts its therapeutic effects through the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, including acid-base balance and the regulation of intraocular pressure. Inhibition of carbonic anhydrase leads to a reduction in the production of hydrogen ions, which can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
MP-10 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, MP-10 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for the study of MP-10. One area of research is the development of more potent and selective carbonic anhydrase inhibitors. Another area of research is the investigation of the potential use of MP-10 in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of MP-10 and its potential therapeutic applications.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyethylamine to form 4-(2-methoxyethylamino)benzenesulfonyl chloride. This intermediate product is then reacted with piperidinecarboxamide to produce MP-10.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. MP-10 has been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer.
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyethylsulfamoyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-22-12-9-16-23(20,21)14-7-5-13(6-8-14)17-15(19)18-10-3-2-4-11-18/h5-8,16H,2-4,9-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIWPWBSBYJMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156885 | |
| Record name | N-[4-[[(2-Methoxyethyl)amino]sulfonyl]phenyl]-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915873-64-2 | |
| Record name | N-[4-[[(2-Methoxyethyl)amino]sulfonyl]phenyl]-1-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915873-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(2-Methoxyethyl)amino]sulfonyl]phenyl]-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)
![2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5320068.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)

![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5320083.png)
![3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320086.png)
![3-(butylthio)-6-[5-(3-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320088.png)


![N-(2-amino-2-oxoethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5320112.png)

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5320129.png)